N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide
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Overview
Description
N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique combination of bromine, chlorine, and sulfonamide groups attached to a pyridine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzyl chloride with 2-chloro-3-pyridinesulfonamide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide
- N-[(2-Fluorophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide
- N-[(2-Iodophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide
Uniqueness
N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development compared to its analogs .
Properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2S/c1-23(26(24,25)17-12-7-13-22-19(17)21)18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)20/h2-13,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGYLNSKNHOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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